molecular formula C8H4BrF3O B1280889 4-Bromo-2-(trifluoromethyl)benzaldehyde CAS No. 861928-27-0

4-Bromo-2-(trifluoromethyl)benzaldehyde

Cat. No. B1280889
M. Wt: 253.02 g/mol
InChI Key: PROPHDFGNNBHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088776B2

Procedure details

Treat a mixture of 4-bromo-2-(trifluoromethyl)benzaldehyde (6.52 g, 25.8 mmol) and methanol (250 mL) in a 500 mL flask with sodium borohydride (778 mg, 20.6 mmol). Stir the reaction at room temperature for 1 hour then dilute with ethyl acetate (300 mL). Wash with water (2×200 mL) and saturated sodium chloride solution (1×200 mL), then dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under vacuum to dryness. Add dimethylformamide (250 mL) to the residue and cool in an ice bath before treating with carbon tetrabromide (12.78 g, 38.5 mmol) and triphenylphosphine (10.11 g, 38.5 mmol) for 3 hours. Add ethyl acetate (300 mL) and wash with water (2×200 mL) then saturated sodium chloride solution (1×200 mL). Dry over anhydrous magnesium sulfate and concentrate under vacuum. Purify the crude product via silica gel chromatography eluting with hexanes to afford 6.02 g (74%) of the product as a clear oil: 1H NMR (300 MHz, CDCl3) δ 7.78 (d, 1H, J=1.9 Hz), 7.68 (dd, 1H, J=1.9 Hz, J=8.3 Hz), 7.47 (d, 1H, J=8.3 Hz), 4.57 (s, 2H).
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.78 g
Type
reactant
Reaction Step Two
Quantity
10.11 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[BH4-].[Na+].C(Br)(Br)(Br)[Br:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(OCC)(=O)C.CO>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][Br:17])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)C(F)(F)F
Name
Quantity
778 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.78 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
10.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
Wash with water (2×200 mL) and saturated sodium chloride solution (1×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution under vacuum to dryness
TEMPERATURE
Type
TEMPERATURE
Details
Add dimethylformamide (250 mL) to the residue and cool in an ice bath
WASH
Type
WASH
Details
Add ethyl acetate (300 mL) and wash with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the crude product via silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.